molecular formula C8H7ClFNO3 B13196305 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene

1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene

Cat. No.: B13196305
M. Wt: 219.60 g/mol
InChI Key: RGDZOBLKKQMUIF-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methyl-2-fluoroanisole to introduce the nitro group, followed by chloromethylation to attach the chloromethoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like tin(IV) chloride for chloromethylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Substitution: Products vary depending on the substituent introduced.

    Reduction: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-aminobenzene.

    Oxidation: 1-(Chloromethoxy)-5-fluoro-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include binding to active sites or modifying the structure of biomolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
  • 1-(Chloromethoxy)-5-chloro-4-methyl-2-nitrobenzene
  • 1-(Methoxymethoxy)-5-fluoro-4-methyl-2-nitrobenzene

Uniqueness: The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl, chloromethoxy) groups on the benzene ring creates a compound with versatile chemical behavior .

Properties

Molecular Formula

C8H7ClFNO3

Molecular Weight

219.60 g/mol

IUPAC Name

1-(chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene

InChI

InChI=1S/C8H7ClFNO3/c1-5-2-7(11(12)13)8(14-4-9)3-6(5)10/h2-3H,4H2,1H3

InChI Key

RGDZOBLKKQMUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OCCl)[N+](=O)[O-]

Origin of Product

United States

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